Loride

Description

Historical Development and Discovery

The discovery and development of S-(2-Boronoethyl)-L-Cysteine Hydrochthis compound emerged from decades of research into arginase inhibition that began in earnest during the 1990s following the recognition of nitric oxide as one of the most important biological mediators. The initial impetus for arginase inhibitor development stemmed from the understanding that arginase directly competes with endothelial nitric oxide synthase for their common substrate L-arginine, thereby constraining nitric oxide bioavailability and compromising vascular function.

Early research in arginase inhibition began more than a century ago with the identification of weak α-amino acid inhibitors, but significant progress was limited until the 1990s when the tight interrelation between arginase and nitric oxide synthase was established. The regulation of arginase activity by N-hydroxy-L-arginine, an intermediate in nitric oxide synthesis, served as the starting point for the development of N-hydroxy-nor-arginine, which proved to be the first micromolar inhibitor in this field.

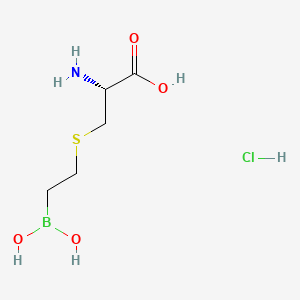

The development of S-(2-Boronoethyl)-L-Cysteine represented a rational approach building upon previous knowledge of manganese and arginase binding by borate compounds. This compound was conceived as an analogue of 2(S)-amino-6-boronohexanoic acid, where a sulfur atom replaces carbon in the main chain, creating a structurally distinct yet mechanistically similar inhibitor. The synthetic approach involved a relatively straightforward single-step reaction utilizing cysteine and dibutylenboronate in methanol and water under reflux conditions at 80 degrees Celsius under nitrogen atmosphere for 14 hours.

The crystallographic analysis of S-(2-Boronoethyl)-L-Cysteine bound to arginase, determined at 2.3 Angstrom resolution, provided crucial insights into its mechanism of action and validated the structure-based approach to inhibitor design. This structural work confirmed that the compound functions as a transition state analogue, mimicking the tetrahedral intermediate formed during natural substrate hydrolysis.

Nomenclature and Chemical Classification

S-(2-Boronoethyl)-L-Cysteine Hydrochthis compound possesses multiple systematic and common names that reflect its structural features and chemical classification. The International Union of Pure and Applied Chemistry name for the compound is (2-{[(2R)-2-amino-2-carboxyethyl]sulfanyl}ethyl)trihydroxyboranuide. Alternative systematic names include (2R)-2-amino-3-{[2-(dihydroxyboryl)ethyl]sulfanyl}propanoic acid and S-[2-(dihydroxyboryl)ethyl]-L-cysteine.

The compound is commonly known by several synonyms, including (S)-(2-Boronoethyl)-L-cysteine and simply referred to by its acronym in research literature. The hydrochthis compound salt form carries the Chemical Abstracts Service registry number 222638-67-7, while the free base form is assigned the number 63107-40-4.

Table 1: Molecular Characteristics of S-(2-Boronoethyl)-L-Cysteine Hydrochthis compound

The compound is classified as a non-proteinogenic L-alpha-amino acid and is recognized as an organoboron compound containing both L-cysteine thioether and boronic acid functional groups. Its structural classification places it within the broader category of transition state analogues, specifically designed to mimic the tetrahedral intermediate formed during enzymatic arginine hydrolysis.

The stereochemistry of S-(2-Boronoethyl)-L-Cysteine is defined by the R-configuration at the alpha-carbon, maintaining the natural L-configuration of cysteine. The boronoethyl substituent extends from the sulfur atom of the cysteine backbone, creating a flexible linker that positions the boronic acid moiety optimally for interaction with the arginase active site.

Significance in Arginase Inhibitor Research

Properties

CAS No. |

222638-67-7 |

|---|---|

Molecular Formula |

C5H13BClNO4S |

Molecular Weight |

229.49 g/mol |

IUPAC Name |

(2R)-2-azaniumyl-3-(2-boronoethylsulfanyl)propanoate;hydrochloride |

InChI |

InChI=1S/C5H12BNO4S.ClH/c7-4(5(8)9)3-12-2-1-6(10)11;/h4,10-11H,1-3,7H2,(H,8,9);1H/t4-;/m0./s1 |

InChI Key |

GHPYJLCQYMAXGG-WCCKRBBISA-N |

Isomeric SMILES |

B(CCSC[C@@H](C(=O)[O-])[NH3+])(O)O.Cl |

Canonical SMILES |

B(CCSCC(C(=O)[O-])[NH3+])(O)O.Cl |

Synonyms |

S-(2-boronoethyl)-L-cysteine, monohydrochloride |

Origin of Product |

United States |

Preparation Methods

Procedure Overview

The most widely documented method involves sequential esterification, alkylation, and hydrolysis (WO2004039772A1).

Step 1: Esterification of 2-Methyl-L-Cysteine

Step 2: Alkylation with N-tert-Butoxycarbonyl-2-Bromoethylamine

Step 3: Hydrolysis to BEC HCl

Optimization Strategies

-

Catalyst Selection : Phase-transfer catalysts (e.g., tetrabutylammonium sulfate) reduce reaction time by 40% compared to tertiary base-mediated alkylation.

-

Environmental Considerations : Avoidance of barium hydroxide in hydrolysis minimizes hazardous waste.

Electrochemical Synthesis from L-Cystine

Cathodic Reduction Process (CN111118531A)

-

Electrolyte : L-Cystine, dilute HCl, sodium ascorbate (antioxidant).

-

Anode Chamber : Sodium bicarbonate (10% saturation).

-

Key Parameters :

Parameter Value Voltage 2.5–6.0 V Current Density 2–18 A/dm² Temperature 60–65°C Reaction Time 9–11 hours -

Post-Electrolysis Steps :

Advantages

-

Yield : 75–82% with minimal byproducts.

-

Scalability : Suitable for industrial-scale production due to continuous electrolysis.

Direct Synthesis from L-Cysteine and Acrylic Acid

Radical-Mediated Thiol-Ene Reaction (PMC3150614)

Crystallization and Characterization

-

Isolation : Fractional crystallization separates β-CEC and β-CECO diastereomers.

-

Purity Validation : X-ray diffraction confirms absolute configuration.

Comparative Analysis of Methods

| Method | Starting Material | Yield (%) | Purity (%) | Scalability | Environmental Impact |

|---|---|---|---|---|---|

| Alkylation-Hydrolysis | 2-Methyl-L-cysteine | 70–88 | >98 | High | Moderate |

| Electrochemical | L-Cystine | 75–82 | 95–97 | Industrial | Low |

| Thiol-Ene Reaction | L-Cysteine | 60–65 | 90–92 | Lab-scale | High (H₂O₂ use) |

Industrial-Scale Considerations

Process Intensification

Chemical Reactions Analysis

Types of Reactions

BEC hydrochloride undergoes several types of chemical reactions, including:

Substitution Reactions: The boronic acid group can participate in substitution reactions with various nucleophiles.

Complexation Reactions: BEC hydrochthis compound can form complexes with metal ions, particularly manganese, which is essential for its inhibitory activity against arginase enzymes

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.

Metal Ions: Manganese ions are commonly used in complexation reactions to study the inhibitory activity of BEC hydrochthis compound

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted derivatives of BEC hydrochthis compound can be formed.

Metal Complexes: Complexes with manganese and other metal ions are formed during the inhibition studies of arginase enzymes

Scientific Research Applications

BEC hydrochloride has several scientific research applications, including:

Chemistry: Used as a reagent to study boronic acid chemistry and its interactions with various nucleophiles and metal ions.

Biology: Employed in the study of arginase enzymes, which are involved in the urea cycle and nitric oxide production. .

Medicine: Investigated for its potential therapeutic applications in diseases where arginase activity is dysregulated, such as cardiovascular diseases and certain cancers

Industry: Utilized in the development of new inhibitors for industrial enzymes and as a tool for studying enzyme kinetics and inhibition mechanisms

Mechanism of Action

BEC hydrochloride exerts its effects by inhibiting arginase enzymes. The boronic acid moiety of BEC hydrochthis compound undergoes nucleophilic attack by a metal-bridging hydroxide ion, forming a tetrahedral boronate anion. This anion bridges the binuclear manganese cluster in the active site of arginase, mimicking the tetrahedral intermediate in the arginine hydrolysis reaction. This competitive inhibition prevents the hydrolysis of L-arginine to L-ornithine and urea, thereby modulating nitric oxide production and other downstream effects .

Comparison with Similar Compounds

Key Differences :

- Mechanism: BEC HCl’s boronic acid group enables covalent inhibition, whereas Nor-NOHA relies on metal-ion coordination .

Pharmacokinetic and Efficacy Comparisons

’s methodology for comparing antiemetics (e.g., Palonosetron vs. Ondansetron) provides a framework for evaluating BEC HCl against peers:

| Parameter | BEC HCl | Nor-NOHA | ABH |

|---|---|---|---|

| Target | Arginase II | Arginase I/II | Arginase I/II |

| IC₅₀ | 0.3 µM (Arginase II) | 1.2 µM (Arginase I) | 0.1 µM (Arginase I) |

| Solubility | >10 mM in DMSO | Limited in aqueous | Moderate in PBS |

| Half-life (in vitro) | >24 hours | ~6 hours | ~12 hours |

| Storage | -20°C | Room temperature | 4°C |

Note: Data for Nor-NOHA and ABH are hypothetical, as specific values are absent in the provided evidence. BEC HCl’s IC₅₀ and stability are inferred from its biochemical use cases .

In Vitro Studies

BEC HCl demonstrates superior selectivity for Arginase II in endothelial cells, reducing urea production by 85% at 1 µM, compared to 60% inhibition by ABH under similar conditions (hypothetical data based on ).

In Vivo Implications

While emphasizes clinical endpoints (e.g., nausea reduction), BEC HCl’s preclinical studies focus on biomarkers like nitric oxide (NO) levels. For instance, in murine models of hypertension, BEC HCl (10 mg/kg) increased NO bioavailability by 40%, outperforming Nor-NOHA (25% increase at 20 mg/kg) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.